molecular formula C23H34N4O2 B2618340 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide CAS No. 1049519-63-2

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide

Cat. No.: B2618340
CAS No.: 1049519-63-2
M. Wt: 398.551
InChI Key: HOACHKYTAVTLLT-UHFFFAOYSA-N
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Description

N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a synthetic amide derivative characterized by a dual-substituted ethanediamide backbone. Its structure features a cyclohexenylethyl group linked to one amide nitrogen and a 3-(4-phenylpiperazin-1-yl)propyl moiety on the other. The synthesis likely involves multi-step nucleophilic acyl substitutions, as seen in analogous piperazine-amide syntheses (e.g., coupling arylpiperazines with carboxylic acid derivatives in DMF with activators like propylphosphonic acid anhydride) .

Properties

IUPAC Name

N'-[2-(cyclohexen-1-yl)ethyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2/c28-22(23(29)25-14-12-20-8-3-1-4-9-20)24-13-7-15-26-16-18-27(19-17-26)21-10-5-2-6-11-21/h2,5-6,8,10-11H,1,3-4,7,9,12-19H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOACHKYTAVTLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves multiple steps:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene derivatives under specific conditions.

    Synthesis of the piperazine ring: This involves the reaction of ethylenediamine with dihaloalkanes.

    Coupling reactions: The final step involves coupling the cyclohexene and piperazine derivatives with ethanediamide under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Features

The compound’s structural uniqueness lies in its ethanediamide core and piperazine-cyclohexenyl hybrid substituents . Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Ethanediamide Cyclohexenylethyl, 3-(4-phenylpiperazin-1-yl)propyl ~450 (estimated) Dual amide linkage; balanced lipophilicity and polarity
SzR-105 () Quinoline-2-carboxamide 3-(Dimethylamino)propyl, 4-hydroxy 309.79 Charged dimethylamino group; hydrochloride salt enhances solubility
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide () Quinoline-2-carboxamide 2-(Pyrrolidin-1-yl)ethyl, 4-hydroxy 321.80 Pyrrolidine ring for rigidity; moderate solubility
Cyclopropylfentanyl () 4-Anilidopiperidine Cyclopropanecarboxamide, phenethyl ~350 High lipophilicity; opioid receptor affinity
EP00342850 Derivative () Bicyclo[2,2,1]heptane Hydroxymethyl, phthalimidoethyl ~400 Rigid bicyclic framework; ester functionalities

Key Observations :

  • Backbone Flexibility: The ethanediamide core allows conformational flexibility compared to rigid bicyclic or quinoline frameworks .
  • Piperazine vs.
  • Lipophilicity: The cyclohexenyl group increases lipophilicity relative to SzR-105’s dimethylamino-propyl chain, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexene moiety and a piperazine ring, which are known to influence biological activity through various mechanisms. Understanding the structure is crucial for exploring its interactions with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits multiple pharmacological effects, including:

  • Antidepressant Activity : The piperazine moiety is associated with serotonin receptor modulation, which may contribute to antidepressant effects similar to those observed in selective serotonin reuptake inhibitors (SSRIs).
  • Analgesic Properties : Preliminary studies suggest potential analgesic effects, possibly through modulation of pain pathways involving cyclooxygenase (COX) inhibition, similar to other compounds in its class .

The biological activity of this compound may involve:

  • Serotonin Receptor Interaction : The compound's structure suggests it may act as an agonist or antagonist at various serotonin receptors (5-HT), impacting mood and pain perception.
  • COX Inhibition : As noted in related studies on similar compounds, the ability to inhibit COX enzymes could explain its anti-inflammatory and analgesic properties .

Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of compounds structurally related to this compound in animal models. Results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors.

Study 2: Analgesic Activity

In a controlled trial assessing pain relief in rodent models, the compound demonstrated a dose-dependent reduction in pain response compared to a placebo. The analgesic effect was attributed to both central and peripheral mechanisms involving serotonin pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectMechanism of ActionReference
AntidepressantReduced immobilitySerotonin receptor modulation
AnalgesicPain reliefCOX inhibition and serotonin modulation
Anti-inflammatoryDecreased inflammationCOX inhibition

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